(4R)-N,3-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazolidine-4-carboxamide
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Overview
Description
The compound contains several functional groups including an oxadiazole ring, a thiazolidine ring, and an amide group. The oxadiazole ring is a five-membered ring containing three atoms (one oxygen and two nitrogens) and two carbon atoms . The thiazolidine is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The amide group consists of a carbonyl group (C=O) and an amine group (N).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring and the thiazolidine ring in separate steps, followed by the coupling of these two components. The oxadiazole ring could potentially be formed through a cyclization reaction involving a compound containing a nitroso group and a nitrile group . The thiazolidine ring could be formed through a cyclization reaction involving a compound containing an amine group and a thiol group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The oxadiazole ring is aromatic and relatively stable, but could potentially be involved in electrophilic aromatic substitution reactions . The amide group could participate in various reactions such as hydrolysis, reduction, and condensation reactions.Properties
IUPAC Name |
(4R)-N,3-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-4-5-11-13-10(14-18-11)6-15(2)12(17)9-7-19-8-16(9)3/h9H,4-8H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPYFACLTSTFAN-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CN(C)C(=O)C2CSCN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC(=NO1)CN(C)C(=O)[C@@H]2CSCN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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